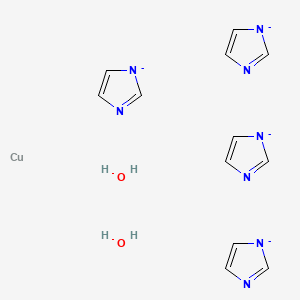

copper;imidazol-3-ide;dihydrate

Description

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C12H16CuN8O2-4 |

|---|---|

Molecular Weight |

367.85 g/mol |

IUPAC Name |

copper;imidazol-3-ide;dihydrate |

InChI |

InChI=1S/4C3H3N2.Cu.2H2O/c4*1-2-5-3-4-1;;;/h4*1-3H;;2*1H2/q4*-1;;; |

InChI Key |

FJDYOFSGZUCZNB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN=C[N-]1.C1=CN=C[N-]1.C1=CN=C[N-]1.C1=CN=C[N-]1.O.O.[Cu] |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Mechanistic Investigations for Copper;imidazol 3 Ide;dihydrate

Hydrothermal and Solvothermal Synthesis Optimization Studies

Hydrothermal and solvothermal methods are the most prevalent techniques for the synthesis of crystalline copper imidazolate frameworks. These methods involve the reaction of a copper salt and an imidazole-based ligand in a sealed vessel under controlled temperature and pressure. The choice of solvent, temperature, reaction time, and the presence of modulators can significantly influence the resulting crystal structure, morphology, and properties of the material.

Hydrothermal Synthesis: In a typical hydrothermal synthesis, an aqueous solution of a copper salt, such as copper(II) chloride dihydrate or copper(II) nitrate, is reacted with an imidazole (B134444) ligand. The reaction is carried out in an autoclave at elevated temperatures, generally ranging from 100 to 200 °C. The autogenous pressure generated within the vessel facilitates the dissolution of reactants and promotes the crystallization of the product. The pH of the reaction mixture can also play a crucial role in directing the final structure.

Solvothermal Synthesis: Solvothermal synthesis is similar to the hydrothermal method but employs a non-aqueous solvent or a mixture of solvents. Common solvents include ethanol (B145695), methanol (B129727), dimethylformamide (DMF), and acetonitrile. The choice of solvent can have a profound impact on the coordination environment of the copper ion and the resulting framework topology. For instance, the use of different alcohols can lead to variations in crystal size and morphology. The polarity and coordinating ability of the solvent can influence the nucleation and growth kinetics of the crystals. researchgate.net

Optimization studies often involve systematically varying reaction parameters to achieve a desired phase, crystal size, and porosity. The table below summarizes typical parameters investigated in the synthesis of copper imidazolate frameworks.

| Parameter | Range/Options | Effect on Product |

| Temperature (°C) | 80 - 220 | Influences reaction rate, crystal phase, and size |

| Time (hours) | 12 - 72 | Affects crystal growth and phase purity |

| Solvent | Water, Ethanol, Methanol, DMF | Determines solubility, coordination, and framework structure |

| Copper Source | CuCl₂·2H₂O, Cu(NO₃)₂·3H₂O | Anion can influence the final structure |

| Ligand | Imidazole, 2-Methylimidazole | Substituents on the imidazole ring direct the framework topology |

| pH/Modulator | Acids, Bases, Salts | Can control deprotonation of the ligand and influence crystal morphology |

Mechanistic Pathways of Crystal Nucleation and Growth

Understanding the mechanistic pathways of crystal nucleation and growth is crucial for controlling the synthesis of copper imidazolate frameworks with desired properties. While detailed in-situ studies on the formation of copper imidazolate dihydrate are scarce, insights can be drawn from broader research on zeolitic imidazolate frameworks (ZIFs) and other MOFs. researchgate.netnih.gov

The formation of these frameworks is generally believed to proceed through a series of steps:

Coordination and Complex Formation: In solution, copper ions and imidazole ligands initially form coordination complexes. The nature of these precursor species is highly dependent on the solvent and other solution conditions.

Nucleation: Supersaturation of these precursor complexes leads to the formation of critical nuclei. This is the initial step of phase separation and is a key determinant of the final crystal size and number. The energy barrier for nucleation can be influenced by factors such as temperature and the presence of impurities or seeding crystals.

Crystal Growth: Once stable nuclei are formed, they grow by the addition of more precursor complexes from the solution. The growth process can be influenced by diffusion rates of the reactants and the surface energy of the different crystal facets.

Recent studies on ZIFs suggest that the nucleation and growth can be complex, sometimes involving the formation of amorphous precursors that later transform into a crystalline phase. The solvent plays a critical role not only in solubilizing the reactants but also in mediating the interactions between the building units during the assembly process. rsc.org For instance, in some systems, solvent molecules can act as temporary ligands, influencing the coordination geometry around the metal center before being replaced by the imidazolate linker.

Template-Directed Synthesis Approaches and Their Impact on Framework Development

Template-directed synthesis is a powerful strategy to control the structure and morphology of porous materials, including copper imidazolate frameworks. rsc.orgnih.gov Templates can be molecules or ions that direct the assembly of the framework around them, leading to specific pore sizes, shapes, and network topologies. After the synthesis, the template can often be removed, leaving behind a porous structure.

Several types of templates can be employed:

Structure-Directing Agents (SDAs): These are typically organic molecules or ions that become incorporated into the growing framework, influencing its structure. The size, shape, and charge of the SDA can dictate the dimensions of the resulting pores.

Surfactants: Amphiphilic surfactant molecules can form micelles or other ordered structures in solution, which can then act as templates for the growth of the inorganic framework. rsc.org This approach is particularly useful for creating mesoporous materials with larger pore sizes. For example, the use of surfactants in the aqueous synthesis of copper(II)-imidazolate nanoparticles has been shown to influence the size and morphology of the resulting particles. nih.gov

Hard Templates: Pre-formed porous materials, such as silica (B1680970) or carbon, can be used as hard templates. The desired material is synthesized within the pores of the template, and the template is subsequently removed, often by etching.

The use of templates can lead to the formation of novel framework structures that are not accessible through conventional synthesis methods. It also offers a route to control the crystal morphology, leading to the formation of, for example, nanosheets, nanorods, or hollow structures, which can be advantageous for certain applications.

Investigation of Green Chemistry Principles in Synthesis Routes

In recent years, there has been a growing emphasis on developing more environmentally friendly and sustainable methods for the synthesis of chemical compounds. The principles of green chemistry are increasingly being applied to the production of copper imidazolate frameworks and related coordination polymers. rsc.orgrsc.org

Key aspects of green chemistry in this context include:

Use of Greener Solvents: Replacing hazardous organic solvents like DMF with more benign alternatives such as water or ethanol is a primary focus. Room-temperature aqueous synthesis routes for copper(II)-imidazolate nanoparticles have been successfully developed. nih.gov

Solvent-Free Synthesis: Mechanochemical methods, where the reaction is induced by grinding the solid reactants together, offer a completely solvent-free route to some coordination polymers. This not only eliminates solvent waste but can also lead to the formation of novel phases. ias.ac.in

Energy Efficiency: Developing synthetic methods that proceed at lower temperatures and pressures can significantly reduce energy consumption. Room-temperature synthesis is a key goal in this area.

Use of Renewable Starting Materials: While not yet widely implemented for copper imidazolate synthesis, the use of bio-derived ligands or metal sources is an area of growing interest in the broader field of green MOF synthesis.

Advanced Structural Elucidation and Crystallographic Analysis of Copper;imidazol 3 Ide;dihydrate

Single-Crystal X-ray Diffraction Refinement and Polymorphism Studies

No single-crystal X-ray diffraction data for "copper;imidazol-3-ide;dihydrate" is available in the reviewed literature. This technique is fundamental for determining the precise atomic arrangement, bond lengths, bond angles, and space group of a crystalline solid. Without a solved crystal structure, a refinement or a discussion of its specific coordination environment is impossible. While polymorphism is a known phenomenon in anhydrous copper(II) imidazolate, with at least five identified forms, there is no information regarding potential polymorphs of the specific dihydrate . acs.orgnih.govrsc.org

Powder X-ray Diffraction Analysis for Bulk Material Characterization and Phase Purity

Powder X-ray diffraction (PXRD) is a crucial technique for identifying crystalline phases and assessing the purity of a bulk sample. acs.orgresearchgate.net For several anhydrous copper(II) imidazolate polymorphs, PXRD was the primary method for structure solution and refinement. acs.orgnih.gov However, a reference PXRD pattern for "this compound" is not published, precluding any analysis of its bulk material characterization or phase purity.

High-Resolution Electron Microscopy for Morphological and Nanostructural Investigations

High-resolution transmission electron microscopy (HRTEM) and scanning electron microscopy (SEM) are used to investigate the morphology, particle size, and nanostructural features of materials. researchgate.netnih.gov Studies on other copper-imidazolate frameworks, often synthesized as metal-organic frameworks (MOFs), have used these techniques to characterize their form, which can range from nanosheets to homogeneous layered morphologies. rsc.orgrsc.org Without specific experimental work on "this compound," no details on its morphology or nanostructure can be provided.

Neutron Diffraction Studies for Light Atom Localization and Magnetic Structure Elucidation

Neutron diffraction is a powerful tool for accurately locating light atoms like hydrogen, which is particularly relevant for a dihydrate in determining the orientation of water molecules and hydrogen bonding networks. researchgate.net It is also indispensable for determining the magnetic structure of materials containing paramagnetic ions like Cu(II). researchgate.netibm.comresearchgate.net Research on other magnetic copper-organic frameworks has utilized neutron diffraction to understand magnetic ordering. researchgate.netnih.gov However, no neutron diffraction studies have been reported for "this compound."

Crystallographic Engineering and Tunable Framework Assembly

Crystallographic engineering involves the rational design and synthesis of crystalline solids with desired structures and properties. rsc.org This is a major focus in the field of metal-organic frameworks, where the choice of metal ions, organic linkers, and reaction conditions can be used to tune the resulting framework. researchgate.net The copper-imidazolate system is a prime example where factors like solvents, temperature, and pH are key to forming specific structures. researchgate.net While general principles of crystallographic engineering are well-established for copper-imidazolate MOFs, their specific application to assemble the "this compound" framework cannot be discussed without foundational knowledge of its actual structure. rsc.org

Spectroscopic and Advanced Analytical Characterization Research for Copper;imidazol 3 Ide;dihydrate

Vibrational Spectroscopic Investigations: Advanced Fourier Transform Infrared (FTIR) and Raman Studies

Vibrational spectroscopy, encompassing both Fourier Transform Infrared (FTIR) and Raman techniques, serves as a powerful tool for probing the molecular structure and bonding within copper-imidazole complexes.

Fourier Transform Infrared (FTIR) Spectroscopy:

FTIR spectroscopy is instrumental in identifying the coordination of the imidazole (B134444) ligand to the copper ion. The coordination of the nitrogen atom of the imidazole ring to the copper center induces noticeable shifts in the vibrational frequencies of the ligand. For instance, the N-H stretching vibration, typically observed around 3127 cm⁻¹ in the free ligand, disappears upon complexation, clearly demonstrating the involvement of the amino group in coordination with the copper ion. nih.gov New bands appearing in the far-infrared region, often between 300-500 cm⁻¹, are assigned to the Cu-N stretching vibrations, providing direct evidence of bond formation. researchgate.net

The presence of water molecules in the dihydrate form of the compound can also be confirmed by characteristic O-H stretching and bending vibrations in the FTIR spectrum. The thermal dissociation of the complex can be monitored by observing the disappearance of specific bands at elevated temperatures, such as the band at 560 cm⁻¹, confirming the breakdown of the complex structure. researchgate.net

Raman Spectroscopy:

Raman spectroscopy offers complementary information to FTIR, particularly for symmetric vibrations and for studying materials in aqueous solutions. In the context of copper-imidazole complexes, Raman studies can provide insights into the bioaccumulation mechanisms in certain organisms. nih.gov Surface-enhanced Raman spectroscopy (SERS) has been employed to investigate the adsorption behavior of imidazole derivatives on copper surfaces, revealing details about the orientation of the adsorbed molecules. nih.gov For instance, SERS data has suggested that the imidazole ring binds to the copper surface in a tilted orientation. nih.gov

The following table summarizes key vibrational modes observed in copper-imidazole complexes and their assignments:

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Assignment | Reference |

| N-H Stretch | ~3127 (disappears on complexation) | Stretching of the nitrogen-hydrogen bond in the imidazole ring | nih.gov |

| Cu-N Stretch | 300 - 500 | Stretching of the copper-nitrogen coordinate bond | researchgate.net |

| Imidazole Ring Vibrations | Various | In-plane and out-of-plane ring deformations | researchgate.net |

| O-H Stretch | ~3400 | Stretching of the oxygen-hydrogen bond in water molecules | tdl.org |

Electronic and Optical Spectroscopic Analysis: Ultraviolet-Visible (UV-Vis) and Luminescence Spectroscopy Research

Electronic spectroscopy provides valuable information about the d-orbital splitting of the copper(II) ion and charge transfer transitions within the complex.

Ultraviolet-Visible (UV-Vis) Spectroscopy:

The UV-Vis spectrum of copper;imidazol-3-ide;dihydrate is characterized by a broad d-d transition band in the visible region and ligand-to-metal charge transfer (LMCT) bands in the UV region. The d-d transition, often observed around 600-700 nm, is indicative of the electronic transitions between the split d-orbitals of the Cu(II) ion in the ligand field. researchgate.netias.ac.in The position of this band is sensitive to the coordination geometry around the copper center, with shifts to different wavelengths indicating changes in the coordination environment. For example, a shift in the λmax from 613 nm to 760 nm upon decreasing pH suggests a change from a bridged binuclear species to a mononuclear Cu²⁺ ion in solution. ias.ac.in

LMCT bands, typically appearing at lower wavelengths (e.g., 292 nm), arise from the transfer of an electron from the imidazole ligand to the copper ion. researchgate.net

Luminescence Spectroscopy:

Some copper-imidazole complexes exhibit luminescence, which can be influenced by the coordination environment and the presence of other molecules. The intense luminescence band often results from the ligand-to-metal charge transfer (LMCT) state. researchgate.net For example, a complex might exhibit its strongest luminescence emission peak at a specific wavelength when excited at a particular wavelength. researchgate.net The stable luminescence of these complexes in aqueous solutions suggests their potential application as luminescent sensors. researchgate.net The considerable change in fluorescent emission upon complexation, often with a red shift, further highlights the interaction between the copper ion and the imidazole ligand. rsc.org

Magnetic Resonance Spectroscopic Studies: Electron Paramagnetic Resonance (EPR) for Copper(II) Centers

Electron Paramagnetic Resonance (EPR) spectroscopy is a highly sensitive technique for studying paramagnetic species like the copper(II) ion (d⁹ configuration). It provides detailed information about the electronic and geometric structure of the Cu(II) center and the nature of its bonding with the ligands. mdpi.com

In some cases, particularly in binuclear complexes, EPR can reveal antiferromagnetic coupling between the copper centers, indicated by a "half-field" signal at around 1600 G and broad signals in the ∆Ms = ± 1 region. ias.ac.in

A representative table of EPR parameters for a mononuclear copper(II)-imidazole complex is shown below:

| EPR Parameter | Typical Value | Interpretation | Reference |

| g | ~2.20 | ||

| g⊥ | ~2.05 | Component of the g-tensor perpendicular to the principal axis | ias.ac.in |

| A | ~168 G |

X-ray Absorption Spectroscopy (XAS) for Local Electronic and Geometric Structure Probing

X-ray Absorption Spectroscopy (XAS) is a powerful technique for determining the local geometric and electronic structure around a specific element, in this case, copper. It is not limited by the crystallinity of the sample and can be applied to solutions and amorphous materials. XAS is broadly divided into two regions: X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS).

The Cu K-edge XANES provides information about the oxidation state and coordination geometry of the copper atom. aps.org The shape, threshold energy, and intensity of the absorption edge are strongly influenced by the chemical state of the copper atom. aps.org For instance, the presence of a strong 2p-3d excitonic transition can be a fingerprint of a Cu(d⁹) contribution to the ground state. aps.org

EXAFS analysis, on the other hand, provides quantitative information about the local structure, including bond distances and coordination numbers. By analyzing the oscillations in the absorption coefficient above the edge, it is possible to determine the distances to neighboring atoms. For copper(II) imidazole complexes in aqueous solution, EXAFS and MXAN (Minuit X-ray Absorption Near-edge structure) analyses have converged to a square-pyramidal inner coordination sphere with four equatorial nitrogen atoms at approximately 2.0 Å from the copper center. nih.gov These studies also identified an axial scatterer at a longer distance. nih.gov

Solid-State Nuclear Magnetic Resonance (NMR) Studies of Ligand Dynamics

Solid-state Nuclear Magnetic Resonance (ss-NMR) spectroscopy is a valuable tool for investigating the structure and dynamics of materials in the solid state. For paramagnetic complexes like those of copper(II), the interaction between the unpaired electron and the nuclei leads to significant shifts and broadening of the NMR signals. nih.govrsc.org

While challenging, ss-NMR can provide crucial insights into the ligand environment and its dynamics. The large paramagnetic shifts can spread the NMR spectra over a wide range, but two-dimensional correlation experiments, such as ¹H-¹³C HETCOR and proton spin diffusion (PSD), can help in assigning the resonances. nih.govrsc.org These techniques allow for the study of the connectivity between different atoms and the spatial proximity of protons. rsc.org

In some instances, ss-NMR has been used to study the chemical conversion of functional groups on the ligand upon coordination to the copper ion. nih.govrsc.org The development of ⁶³/⁶⁵Cu ss-NMR spectroscopy is also a promising avenue for directly probing the copper centers in such materials. rsc.org

Thermal Analysis Techniques (e.g., TGA-MS) for Decomposition Pathway Studies

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) coupled with Mass Spectrometry (TGA-MS), are essential for understanding the thermal stability and decomposition pathways of this compound.

TGA measures the change in mass of a sample as a function of temperature, revealing information about dehydration, decomposition, and the formation of stable intermediates. mt.comchalcogen.ro The decomposition of hydrated coordination compounds typically begins with the loss of water molecules, which can occur in single or multiple steps. tdl.orgmt.com Following dehydration, the organic ligand decomposes at higher temperatures.

By coupling the TGA instrument to a mass spectrometer (TGA-MS), the gaseous products evolved during the decomposition process can be identified in real-time. researchgate.netresearchgate.net This allows for the precise determination of the decomposition pathway. For example, the evolution of water can be confirmed by detecting the m/z signal for H₂O. mt.com Subsequent decomposition of the imidazolate ligand would lead to the evolution of nitrogen-containing fragments and hydrocarbons, which can be identified by their respective mass-to-charge ratios. The final residue at high temperatures is typically copper oxide (CuO). mt.comchalcogen.ro

A typical decomposition profile for a hydrated copper-imidazole complex might look like this:

| Temperature Range (°C) | Mass Loss (%) | Evolved Species (from MS) | Process |

| 50 - 150 | Corresponds to 2 H₂O | H₂O | Dehydration |

| 200 - 400 | Varies | Imidazole fragments, CO₂, N₂ | Decomposition of imidazolate ligand |

| > 400 | - | - | Formation of CuO residue |

Theoretical and Computational Chemistry Studies of Copper;imidazol 3 Ide;dihydrate

Density Functional Theory (DFT) Calculations for Electronic Structure and Bonding Analysis

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of copper imidazolate frameworks, DFT calculations have been pivotal in understanding the nature of the coordination bonds between copper ions and imidazolate linkers.

Detailed research findings from DFT studies reveal that the bonding in copper imidazolate frameworks is primarily driven by the hybridization of copper's d-orbitals with the p-orbitals of the nitrogen atoms in the imidazolate ring. researchgate.net This interaction is crucial for the stability of the resulting framework. researchgate.net The electronic structure calculations can also predict optical transitions; for some zinc/copper zeolitic imidazolate frameworks (ZIFs), two optical transitions in the visible region have been predicted, which aligns with experimental observations. researchgate.net

DFT calculations have also been successfully used to predict and validate the crystal structures of new copper-based ZIFs. For instance, the crystal structure of a copper(II) ZIF with an acetylene-substituted imidazole (B134444) linker was predicted using ab initio methods and subsequently validated by experimental synthesis. bham.ac.uk Furthermore, DFT has been employed to analyze the different polymorphs of copper(II) bisimidazolate, correlating spectroscopic data with structural features and providing insight into the coordination geometry of the copper(II) ions. acs.org

The table below summarizes key findings from DFT calculations on copper imidazolate systems.

| Property Studied | Key Findings from DFT Calculations | Reference |

| Electronic Structure | Hybridization between Cu d-orbitals and imidazolate p-orbitals is the main stabilizing force. | researchgate.net |

| Optical Properties | Prediction of optical transitions in the visible region for some Cu-ZIFs. | researchgate.net |

| Crystal Structure | Successful ab initio prediction and validation of novel Cu-ZIF structures. | bham.ac.uk |

| Polymorphism | Correlation of spectroscopic features with the coordination geometries in different polymorphs. | acs.org |

| Pore Size Analysis | Calculation of pore size distribution in Cu(II)-containing metal-organic frameworks. | acs.org |

Molecular Dynamics Simulations for Structural Stability and Dynamic Behavior Prediction

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. These simulations allow for the prediction of the structural stability and dynamic behavior of materials over time, under various conditions.

For copper imidazolate frameworks, MD simulations can provide insights into their thermal stability and the dynamics of guest molecules within their pores. For instance, MD simulations could be used to model the behavior of water molecules within a hydrated copper imidazolate framework, predicting their diffusion and interaction with the framework walls. While specific MD studies on "copper;imidazol-3-ide;dihydrate" are unavailable, the methodology has been applied to various metal-organic frameworks (MOFs) to assess their stability and guest-host interactions. researchgate.netrsc.orgrsc.org The stability of ZIFs, a class of materials that includes copper imidazolates, has been a subject of both experimental and computational investigation, with MD being a key tool in understanding their mechanical and thermal robustness. researchgate.net

The table below outlines the potential applications of MD simulations in studying hydrated copper imidazolate frameworks.

| Simulated Aspect | Predicted Information | Relevance |

| Thermal Stability | Prediction of framework collapse or phase transitions at different temperatures. | Understanding the operational limits of the material. |

| Water Molecule Dynamics | Simulation of the movement and interaction of dihydrate water molecules within the pores. | Insight into hydration/dehydration processes. |

| Mechanical Properties | Calculation of bulk modulus and elastic constants to predict structural integrity. | Assessing the material's robustness for practical applications. |

Computational Prediction of Framework Properties and Reactivity

Computational methods are increasingly used to predict the properties and reactivity of porous frameworks like copper imidazolates, guiding experimental efforts toward materials with desired functionalities.

One of the key predicted properties is the gas adsorption capability. Grand Canonical Monte Carlo (GCMC) simulations, often parameterized with data from DFT calculations, can predict the uptake of various gases like CO2, N2, and hydrocarbons. researchgate.netacs.org For example, studies on copper-based MOFs have shown high predicted uptakes for CO2 and C2H2, as well as excellent adsorption selectivity. researchgate.net The reactivity of the framework can also be assessed computationally. For instance, the catalytic activity of copper imidazolate frameworks for various chemical reactions can be modeled by calculating reaction pathways and activation energies on the active copper sites. acs.org The interaction of the framework with guest molecules, such as the preference of CO2 to locate near the imidazolate and water molecules in a hydrated ZIF, has also been simulated. researchgate.net

The following table presents examples of computationally predicted properties for copper-based porous materials.

| Predicted Property | Computational Method | Example Finding | Reference |

| Gas Adsorption | GCMC Simulations | High uptake of CO2 and C2H2 in a microporous copper MOF. | researchgate.net |

| Catalytic Activity | DFT (Reaction Pathways) | Potential for cyanosilylation reactions in a Cu(II)-containing MOF. | acs.org |

| Guest Molecule Interaction | DFT Simulations | CO2 molecules show a preference for locations near imidazolate and water in a hydrated ZIF. | researchgate.net |

| Oxygen Storage | GCMC Simulations | High oxygen storage capacity predicted for certain copper-based MOFs. | acs.org |

Ab Initio Calculations for Understanding Intermolecular Interactions

In the context of a hydrated copper imidazolate, ab initio calculations can be used to precisely determine the strength and nature of hydrogen bonds between the water molecules and the imidazolate framework. These calculations can also elucidate the van der Waals interactions that contribute to the stability of the layered or three-dimensional structure. researchgate.net Studies on related systems have used ab initio methods to understand the self-assembly of molecules on surfaces and the energetic differences between various packing arrangements. acs.org For zeolitic imidazolate frameworks, it has been found that van der Waals interactions are a main driving force in stabilizing the structure. researchgate.net

The table below highlights the types of intermolecular interactions in hydrated copper imidazolates that can be analyzed using ab initio methods.

| Type of Interaction | Description | Significance |

| Hydrogen Bonding | Interaction between the dihydrate water molecules and the nitrogen atoms of the imidazolate rings. | Crucial for the hydration state and structural integrity. |

| Van der Waals Forces | Non-covalent interactions between the imidazolate ligands and between the ligands and water molecules. | Contributes significantly to the overall stability of the framework. researchgate.net |

| Pi-Stacking | Potential interactions between the aromatic imidazolate rings in certain packing arrangements. | Can influence the electronic properties and framework topology. |

Quantum Chemical Analysis of Coordination Geometries and Oxidation States

Quantum chemical calculations provide detailed information about the coordination environment of the metal center, including bond lengths, bond angles, and the formal oxidation state of the metal ion.

For copper imidazolate complexes, these calculations can confirm the coordination geometry around the Cu(II) ion, which is often a distorted tetrahedral or square planar environment. acs.orgtandfonline.com The calculated bond lengths and angles can be compared with experimental data from X-ray diffraction to validate the computational model. researchgate.net Furthermore, quantum chemical methods can be used to confirm the +2 oxidation state of the copper ion, which is consistent with the blue color of many of these complexes. acs.org In some cases, computational analysis has been used to study the electronic structure and charge transfer between the copper center and adsorbed molecules, which is dependent on the coordination environment. acs.org The coordination of copper to nitrogen atoms is a key feature, and its successful modeling is essential for accurate predictions. rsc.org

The following table summarizes the key parameters obtained from quantum chemical analysis of copper imidazolate complexes.

| Parameter | Method of Analysis | Typical Findings for Copper Imidazolates | Reference |

| Coordination Geometry | Geometry Optimization (e.g., using DFT) | Distorted tetrahedral (CuN4) or square pyramidal geometries are common. | acs.orgtandfonline.com |

| Oxidation State | Bond Valence Sum (BVS) calculations, analysis of electronic structure. | Typically confirms the +2 oxidation state for Cu in these frameworks. | acs.org |

| Bond Lengths and Angles | Geometry Optimization | Provides values that can be compared with experimental crystallographic data. | researchgate.net |

| Electronic Configuration | Analysis of molecular orbitals. | Provides insight into the d-orbital splitting and magnetic properties. | acs.orgoaepublish.com |

Research on Functional Applications and Performance Mechanisms of Copper;imidazol 3 Ide;dihydrate

Catalytic Research

Copper-imidazolate frameworks have emerged as promising catalysts, primarily in the domain of heterogeneous catalysis. Their high surface area, tunable porosity, and exposed active copper sites make them suitable for a range of organic transformations.

Mechanistic Investigations of Catalytic Pathways (e.g., Oxidation, Coupling Reactions)

The catalytic mechanisms of copper-imidazolate systems are intrinsically linked to the accessible copper centers within the framework. These sites can facilitate reactions through various pathways.

Oxidation Reactions: In oxidation catalysis, the copper centers, often switching between Cu(I) and Cu(II) oxidation states, act as electron mediators. For instance, in the oxygen reduction reaction (ORR), cyclic voltammetry studies on a 2D copper-imidazolate framework (2DCIF) revealed the electrochemical reduction of Cu(II) to Cu(I) and subsequently to Cu(0), indicating the presence of available Cu(II) active sites capable of participating in catalytic cycles. rsc.org The mechanism is believed to involve the adsorption of oxygen onto these reduced copper sites, followed by electron transfer to generate reactive oxygen species that oxidize the substrate. In some systems designed to mimic enzymes like laccase, copper-peptide complexes rich in imidazole (B134444) catalyze oxidation by mimicking the multi-copper active sites that reduce oxygen to water while performing one-electron oxidations on substrates. nih.gov

Coupling Reactions: Copper-catalyzed coupling reactions, such as the Ullmann-type N-arylation, are fundamental in synthetic chemistry. acs.org For copper-imidazolate MOFs acting as heterogeneous catalysts, the proposed mechanism often begins with the coordination of a substrate (e.g., an arylboronic acid) to a copper active site. researchgate.net In a general copper-catalyzed N-arylation, the cycle may involve the formation of a copper acetylide or a similar intermediate which then reacts with an electrophile. organic-chemistry.org For multicomponent reactions, a proposed mechanism involves the initial formation of a copper acetylide and an N-acyliminium salt, which then couple to form the final product, with the copper catalyst facilitating this union. organic-chemistry.org In reactions involving pyridotriazoles, experimental evidence, such as the drastic decrease in product yield in the presence of the radical scavenger TEMPO, suggests that the reaction may proceed via the formation of a copper-carbene intermediate. acs.org

Catalytic Activity and Selectivity Studies in Organic Transformations

The efficacy of copper-imidazolate catalysts has been quantified in several organic transformations, demonstrating their activity and selectivity.

A two-dimensional MOF, [Cu(ima)₂]ₙ, has been shown to be a highly effective heterogeneous catalyst for the N-arylation of imidazole with various arylboronic acids at room temperature. The reaction proceeds with good to excellent yields in short reaction times. The catalyst's performance with different substrates highlights its broad applicability. For example, the reaction of imidazole with phenylboronic acid achieved a 93% isolated yield in just five hours. The framework demonstrated high efficiency even with sterically hindered or electron-poor arylboronic acids. researchgate.net

In the oxidation of styrene (B11656) derivatives, a monohydrous copper(II) metal-organic framework demonstrated excellent performance, achieving up to 67% conversion and 100% selectivity for benzaldehyde (B42025) within four hours. acs.org This catalytic system yielded a high turnover number (TON) and turnover frequency (TOF) of 82.6 and 21.0 h⁻¹, respectively, underscoring its efficiency. acs.org

Table 1: Catalytic Performance of [Cu(ima)₂]ₙ in N-Arylation of Imidazole with Arylboronic Acids Reaction Conditions: Imidazole (1.0 mmol), arylboronic acid (1.2 mmol), catalyst (5 mol% Cu), methanol (B129727) (3 mL), room temperature, 5 hours, under air.

| Arylboronic Acid | Product | Isolated Yield (%) | Reference |

|---|---|---|---|

| Phenylboronic acid | 1-Phenyl-1H-imidazole | 93 | researchgate.net |

| 4-Methylphenylboronic acid | 1-(p-tolyl)-1H-imidazole | 95 | researchgate.net |

| 4-Methoxyphenylboronic acid | 1-(4-methoxyphenyl)-1H-imidazole | 89 | researchgate.net |

| 2-Methylphenylboronic acid | 1-(o-tolyl)-1H-imidazole | 82 | researchgate.net |

| 4-Chlorophenylboronic acid | 1-(4-chlorophenyl)-1H-imidazole | 85 | researchgate.net |

| 4-Nitrophenylboronic acid | 1-(4-nitrophenyl)-1H-imidazole | 81 | researchgate.net |

Heterogeneous vs. Homogeneous Catalysis Research and Catalyst Design

A key advantage of using copper-imidazolate MOFs is their function as heterogeneous catalysts, which simplifies product purification and catalyst recovery. encyclopedia.pub A heterogeneous catalyst operates in a different phase from the reactants, allowing it to be easily separated by filtration. encyclopedia.pub This contrasts with homogeneous catalysts, which are soluble in the reaction medium and often require more complex separation processes. encyclopedia.pubrsc.org

Research has focused on designing robust frameworks that prevent the leaching of active copper species into the reaction solution, which would initiate homogeneous catalysis. nih.govrsc.org The stability of the [Cu(ima)₂]ₙ framework was confirmed by hot filtration tests; no further product formation was observed in the filtrate after the solid catalyst was removed, confirming the reaction occurs heterogeneously on the MOF's surface. researchgate.net The design of such catalysts involves creating strong coordination bonds between copper and imidazolate linkers to ensure the integrity of the framework under reaction conditions. wikipedia.org For instance, polymer-bound imidazole copper(II) complexes have been immobilized on solid supports like silica (B1680970) to combine the high activity of homogeneous systems with the ease of separation of heterogeneous ones. rug.nl

Recyclability and Stability Assessments in Catalytic Systems

The recyclability and stability of a catalyst are crucial for its practical and industrial viability. Copper-imidazolate MOFs have demonstrated excellent performance in this regard.

The [Cu(ima)₂]ₙ catalyst used for N-arylation reactions was recovered by simple centrifugation after the reaction. It was then washed and reused for multiple cycles without a significant drop in its catalytic activity. The study showed that the catalyst could be reused for at least six consecutive cycles, with the yield for the N-arylation of imidazole with phenylboronic acid remaining high (93% in the first run, 89% in the sixth run). researchgate.net Powder X-ray diffraction (PXRD) analysis of the reused catalyst confirmed that the crystalline framework structure was maintained, indicating its robustness. researchgate.net Similarly, other recyclable copper catalysts based on imidazolium-tagged ligands have been reused up to 20 times in ionic liquids with no obvious loss of activity or selectivity. rsc.orgrsc.org

Gas Adsorption and Separation Research

Copper-imidazolate frameworks, as a subset of MOFs, are highly porous materials with potential for gas adsorption and separation. Their performance is dictated by pore size, surface area, and the presence of specific interaction sites, such as open metal centers. mdpi.com

Adsorption Mechanism Studies for Specific Gas Molecules (e.g., CO₂, H₂, CH₄)

The interaction between gas molecules and copper-imidazolate frameworks is a subject of detailed investigation, often employing computational methods like Density Functional Theory (DFT).

Carbon Dioxide (CO₂): The adsorption of CO₂ is of significant interest for capture and utilization technologies. In studies involving copper nanoparticles encapsulated in a zeolitic imidazolate framework (ZIF-8), DFT calculations revealed that the interface between the metals and the framework is crucial. bohrium.comresearchgate.net Specifically, Cu-O-Zn sites were identified as highly active for CO₂ adsorption, with a calculated adsorption energy of -2.82 eV, indicating strong chemisorption. researchgate.net This strong interaction is contrasted with weaker adsorption on the pure Cu sites. researchgate.net The mechanism involves the interaction of the acidic CO₂ molecule with the basic sites of the framework and the metallic centers. In situ DRIFTS (Diffuse Reflectance Infrared Fourier Transform Spectroscopy) studies have identified formate (B1220265) as a key reaction intermediate during CO₂ hydrogenation, confirming the chemical transformation of CO₂ on the catalyst surface. bohrium.com

Hydrogen (H₂): Hydrogen adsorption in MOFs is typically weaker and often involves physisorption. In copper-based MOFs, open copper(II) coordination sites are primary binding locations for H₂. acs.org Neutron powder diffraction studies on related copper frameworks have identified multiple H₂ adsorption sites: directly at the exposed Cu(II) site, within pockets formed by the framework structure, and near the aromatic rings of the organic linkers. acs.org The interaction energy is influenced by pore size, with smaller pores enhancing the heat of adsorption due to overlapping potential fields from the pore walls. acs.org

Methane (CH₄): Methane adsorption is generally weaker than CO₂ adsorption in copper-based MOFs. For example, in studies on copper-benzene-1,3,5-tricarboxylate (Cu-BTC), the isosteric heat of adsorption for CO₂ was 22.8 kJ mol⁻¹, while for CH₄ it was significantly lower at 15.0 kJ mol⁻¹, indicating stronger and more favorable adsorption of CO₂. researchgate.net This selectivity is attributed to the strong electrostatic interaction between the quadrupole moment of CO₂ and the open metal sites and electronegative oxygen atoms within the framework, an interaction that is much weaker for the nonpolar CH₄ molecule. google.com Computational studies on various Zr-MOFs show that CH₄ molecules preferentially adsorb near the organic linkers of the framework. nih.gov

Table 2: Adsorption Properties of Selected Gases on Copper-Based Porous Materials

| Material | Gas | Parameter | Value | Reference |

|---|---|---|---|---|

| Cu-nanoparticle/ZIF-8 | CO₂ | Adsorption Energy (DFT) | -2.82 eV (at Cu-O-Zn site) | researchgate.net |

| Cu-BTC (Powder) | CO₂ | Adsorption Capacity (308 K, 1 bar) | 3.9 mol kg⁻¹ | researchgate.net |

| Cu-BTC (Powder) | CH₄ | Adsorption Capacity (308 K, 1 bar) | 0.77 mol kg⁻¹ | researchgate.net |

| Cu-BTC | CO₂ | Isosteric Heat of Adsorption | 22.8 kJ mol⁻¹ | researchgate.net |

| Cu-BTC | CH₄ | Isosteric Heat of Adsorption | 15.0 kJ mol⁻¹ | researchgate.net |

| CuBDC | H₂S | Adsorption Capacity (dry) | 105.6 mg g⁻¹ | nih.gov |

Selectivity and Breakthrough Performance Investigations

No published studies were found that investigate the selectivity and breakthrough performance of copper;imidazol-3-ide;dihydrate for gas separation applications. Research in this area would typically involve experiments to determine the preferential adsorption of specific gases from a mixture and to evaluate the material's performance in a dynamic flow system. Such data is crucial for assessing its potential in industrial gas purification processes.

Pore Engineering and Framework Flexibility Studies in Gas Uptake

There is no available research on the pore engineering or framework flexibility of this compound in the context of gas uptake. Studies in this field would explore how the material's porous structure and its ability to change conformation upon gas adsorption affect its storage capacity and selectivity. The lack of such information means that the fundamental gas-solid interaction mechanisms for this compound are not understood.

Electrochemical Behavior Research

The electrochemical properties of this compound have not been reported in the scientific literature. This area of research would be essential for understanding its potential in applications such as batteries, supercapacitors, and electrocatalysis.

Redox Chemistry and Electron Transfer Mechanisms in Solid-State Systems

No data exists on the redox chemistry or electron transfer mechanisms of this compound in solid-state systems. Investigating these properties would involve techniques such as cyclic voltammetry and spectroelectrochemistry to determine the oxidation states of the copper ions and the pathways of electron movement within the framework.

Electrocatalytic Investigations for Energy Conversion and Storage

There are no published reports on the electrocatalytic performance of this compound for energy conversion and storage applications. Such investigations would assess its activity and stability as a catalyst in reactions like the oxygen evolution reaction, oxygen reduction reaction, or carbon dioxide reduction, which are vital for developing renewable energy technologies.

Magnetic Phenomena Research

The magnetic properties of this compound remain unexplored in the scientific literature. Understanding the magnetic behavior of this material could lead to applications in data storage, spintronics, and magnetic sensing.

Magnetic Exchange Interactions and Spin Coupling Studies within the Framework

No studies have been conducted on the magnetic exchange interactions and spin coupling within the framework of this compound. This research would involve measuring the magnetic susceptibility of the material at various temperatures and using theoretical models to understand how the magnetic moments of the copper ions interact with each other through the imidazolate linkers.

Low-Temperature Magnetic Susceptibility and Magnetization Investigations

The magnetic properties of imidazolate-bridged copper(II) complexes, which are structurally related to this compound, have been extensively studied to understand the nature and magnitude of magnetic exchange interactions between the copper centers. Low-temperature magnetic susceptibility measurements are a primary tool for these investigations.

Variable-temperature magnetic susceptibility studies, typically conducted in the range of 1.8 to 300 K, reveal significant antiferromagnetic coupling between the Cu(II) ions bridged by the imidazolate group. ibm.comnih.gov This is observed as a decrease in the product of molar magnetic susceptibility and temperature (χmT) as the temperature is lowered, particularly below 10 K. nih.gov For many dinuclear copper(II) complexes, the room temperature χmT value is approximately 0.4 cm³ mol⁻¹ K, which is consistent with the presence of one unpaired electron per Cu(II) ion in a magnetically diluted system. nih.gov

The strength of this antiferromagnetic interaction is quantified by the magnetic exchange coupling constant, J. Studies on a variety of imidazolate and substituted imidazolate-bridged dicopper(II) complexes have shown that the imidazolate ligand can mediate moderate antiferromagnetic interactions. ibm.com The magnitude of this coupling is sensitive to the specific imidazolate ligand used. For instance, the coupling constants (J) for a series of complexes with different bridging ligands were determined as -16.99 cm⁻¹ for benzimidazolate, -26.90 cm⁻¹ for imidazolate, -29.82 cm⁻¹ for 2-methylbenzimidazolate, and -38.1 cm⁻¹ for 2-methylimidazolate. ibm.com This trend has been shown to parallel the first pKa values of the free imidazoles. ibm.com

Magnetization versus magnetic field (M vs. H) measurements at low temperatures, such as 2 K, further confirm the ground state properties of these materials. For systems with weak antiferromagnetic interactions, the magnetization increases linearly with the applied field, consistent with an S = 1/2 ground state for each uncoupled copper(II) ion. nih.gov The data from these measurements can be reproduced using the Brillouin function for an uncoupled spin system. nih.gov In cases of stronger coupling, the behavior deviates from this simple model, providing more insight into the exchange energy. researchgate.net

The magnetic data for these complexes are often fit to theoretical models to extract key parameters. For instance, the magnetic susceptibility data can be modeled using equations that account for the exchange interaction (J), the Landé g-factor, and sometimes a term for intermolecular interactions (zJ'). nih.gov The small exchange parameters (often below 1 cm⁻¹) derived for some systems are consistent with their crystal structures, where long intermolecular Cu···Cu distances result in weak coupling between the copper(II) ions. nih.gov

Table 1: Magnetic Coupling Constants in Imidazolate-Bridged Dicopper(II) Complexes

| Bridging Ligand | Coupling Constant (J) in cm⁻¹ | Reference |

|---|---|---|

| Imidazolate | -26.90 | ibm.com |

| 2-Methylimidazolate | -38.1 | ibm.com |

| Benzimidazolate | -16.99 | ibm.com |

| 2-Methylbenzimidazolate | -29.82 | ibm.com |

Theoretical Modeling of Magnetic Architectures and Ordering

Theoretical modeling, particularly using Density Functional Theory (DFT), plays a crucial role in elucidating the magnetic properties of copper-imidazolate complexes. These computational methods provide a deeper understanding of the relationship between the geometric structure and the magnetic exchange interactions.

The primary mechanism for the antiferromagnetic coupling in these systems is the superexchange interaction propagated by the bridging imidazolate ligand. Theoretical models indicate that this occurs predominantly through a σ-exchange pathway. ibm.com The efficiency of this pathway is highly dependent on the geometry of the Cu-N(imidazolate)-Cu bridge. A near-collinear arrangement of the Cu-N(imidazolate) bonds enhances the through-bond interaction of the nitrogen lone pair orbitals, leading to stronger antiferromagnetic coupling. ibm.com This has been used to explain the large negative J value observed in certain tetranuclear copper complexes with specific geometric constraints. ibm.com

Furthermore, computational models are used to predict the electronic ground state and analyze the frontier molecular orbitals involved in the magnetic exchange. For copper(II) complexes, the magnetic properties are determined by the unpaired electron in the d(x²-y²) orbital. nih.gov Theoretical studies can map the spin density distribution across the molecule, confirming that the magnetic orbitals are primarily localized on the copper ions but with some delocalization onto the bridging imidazolate ligand, which facilitates the exchange interaction.

DFT calculations on related copper(II) complexes with imidazole-containing ligands have also been used to determine the relative energies of different conformers and predict their prevalence in solution, which is essential for interpreting magnetic data measured on bulk samples. nih.gov These theoretical investigations are indispensable for assigning specific coupling constants to distinct structural units within more complex polynuclear systems and for designing new materials with tailored magnetic properties. ibm.com

Luminescence Properties and Sensor Development Research

The functional applications of copper-imidazolate complexes extend to the field of luminescence, particularly in the development of chemical sensors. While many highly luminescent copper compounds are based on the copper(I) oxidation state, which often exhibit thermally activated delayed fluorescence (TADF), the interaction of copper(II) with imidazole-containing fluorophores forms the basis for many sensing applications. acs.orgnih.govnih.gov The research in this area focuses on how the coordination of Cu(II) can modulate the emission properties of a molecular system.

Photophysical Property Investigations

The investigation of photophysical properties is fundamental to developing luminescent sensors. These studies typically involve absorption (UV-Vis) and fluorescence spectroscopy to characterize the electronic transitions and emissive behavior of the sensor molecule in the absence and presence of copper ions.

Imidazole-derived fluorescent sensors have been synthesized that exhibit distinct electronic absorption bands and fluorescence emission. researchgate.netbohrium.com For example, a sensor system based on a 2-(4,5-diphenyl-1H-imidazol-2-yl)phenol derivative in a mixed solvent system showed a characteristic electronic band around 320 nm and a fluorescence band near 460 nm. researchgate.netbohrium.com The intensity and position of these bands are sensitive to the local chemical environment.

Upon the addition of copper(II) ions, significant changes in the photophysical properties are observed. A common observation is the quenching of fluorescence, where the emission intensity of the probe molecule decreases dramatically. rsc.orgmdpi.com In some cases, a color change is also visible to the naked eye, providing a dual-response mechanism for detection. mdpi.com For instance, a naphthoquinoline-dione-based probe showed a distinct color change from yellow to colorless and a quenching of its intense yellow-green fluorescence upon binding Cu(II). mdpi.com

These photophysical changes are often concentration-dependent, allowing for the quantitative detection of copper ions. By titrating the sensor solution with varying concentrations of Cu(II), researchers can construct calibration curves to determine the sensitivity and limit of detection (LOD) of the sensor. researchgate.netmdpi.com These investigations have led to the development of sensors with very low detection limits, often in the nanomolar to micromolar range, which is well below the permissible levels of copper in drinking water set by environmental agencies. researchgate.netbohrium.commdpi.com

Table 2: Performance of Imidazole-Based Fluorescent Sensors for Copper(II) Detection

| Sensor Type | Observed Change | Solvent System | Limit of Detection (LOD) | Reference |

|---|---|---|---|---|

| Imidazole-derived phenol (B47542) (TS) | Fluorescence quenching | CH₃CN/H₂O | 0.09 µM | researchgate.netbohrium.com |

| Imidazole-derived phenol (AS) | Fluorescence quenching | CH₃CN/H₂O | 0.28 µM | researchgate.netbohrium.com |

| Naphthoquinoline-dione | Color change & Fluorescence quenching | HEPES/ACN | 5 nM | mdpi.com |

Mechanistic Studies of Luminescence Quenching or Enhancement for Sensing Applications

Understanding the mechanism by which copper ions affect the luminescence of a probe is critical for designing more efficient and selective sensors. For copper(II), a paramagnetic d⁹ metal ion, fluorescence quenching is the most common sensing mechanism.

Several processes can lead to fluorescence quenching upon the coordination of Cu(II) to a fluorescent ligand. One of the primary mechanisms is electron transfer from the excited state of the fluorophore to the partially filled d-orbitals of the Cu(II) ion. mdpi.com DFT calculations have supported this mechanism by showing that upon complexation, the energy levels of the frontier molecular orbitals are altered, facilitating this non-radiative de-excitation pathway. mdpi.com

Another significant quenching pathway is energy transfer. The paramagnetic nature of Cu(II) can promote intersystem crossing in the fluorophore, diverting energy from the fluorescent singlet excited state to a non-emissive triplet state, which then deactivates non-radiatively. This process is highly efficient for paramagnetic species like copper(II).

Mechanistic studies often combine optical investigations with other techniques. Job's plot analysis, derived from absorption or fluorescence titration data, can be used to determine the binding stoichiometry between the sensor molecule and the copper ion, which is often found to be a 2:1 or 1:1 ratio. researchgate.netbohrium.commdpi.com The formation of this dative covalent bond between the imidazole nitrogen of the sensor and the copper(II) ion is the key event that triggers the quenching. researchgate.netbohrium.com

In some cases, both static and dynamic quenching mechanisms may be at play. nih.gov Static quenching involves the formation of a non-fluorescent ground-state complex between the fluorophore and the quencher (Cu(II)), while dynamic quenching involves the collision of the excited-state fluorophore with the quencher. These mechanistic details are crucial for optimizing sensor performance, including selectivity. The high selectivity for Cu(II) over other common metal ions is often attributed to the specific coordination chemistry and the unique electronic properties of the copper(II) ion that lead to efficient fluorescence quenching. rsc.org

Future Research Directions and Translational Opportunities for Copper;imidazol 3 Ide;dihydrate

Exploration of Novel Synthetic Routes and Advanced Characterization Techniques

The future development of copper;imidazol-3-ide;dihydrate hinges on the innovation of synthetic methodologies that are not only efficient but also environmentally benign. Current research into related copper-imidazolate materials has highlighted several promising avenues.

Novel Synthetic Routes: Future synthetic strategies are expected to move beyond traditional solvothermal and hydrothermal methods. researchgate.net Green synthesis approaches, utilizing aqueous routes at room temperature, present a sustainable alternative for producing copper-imidazolate nanoparticles. nih.gov These methods minimize the use of harsh organic solvents and high temperatures, aligning with the principles of green chemistry. Another promising direction is the exploration of in-situ thermal (IST) methods, which have been shown to be a solvent-free and rapid approach for generating high-yield copper-containing zeolitic imidazole (B134444) frameworks (ZIFs). mdpi.com Mechanochemical synthesis, involving the grinding of solid precursors, also offers a scalable and solvent-free route to produce these materials. researchgate.net

Advanced Characterization Techniques: A thorough understanding of the structure-property relationships in this compound necessitates the use of a suite of advanced characterization techniques. While standard methods like X-ray Diffraction (XRD) and Fourier-Transform Infrared Spectroscopy (FT-IR) are crucial for basic structural confirmation, a deeper insight requires more sophisticated approaches. researchgate.netnih.gov Techniques such as X-ray Photoelectron Spectroscopy (XPS) and X-ray Absorption Near Edge Structure (XANES) spectroscopy can provide detailed information about the electronic state and coordination environment of the copper ions. researchgate.net For morphological analysis, high-resolution transmission electron microscopy (HR-TEM) and scanning electron microscopy (SEM) are indispensable. researchgate.net Furthermore, spectroscopic methods like UV-visible, electron paramagnetic resonance (EPR), and resonance Raman spectroscopy are vital for elucidating the electronic and vibrational properties of the complex. researchgate.netresearchgate.net

| Synthetic Route | Key Advantages | Relevant Research Context |

| Green Synthesis (Aqueous) | Environmentally friendly, room temperature, simple. nih.gov | Synthesis of copper-imidazolate nanoparticles. nih.gov |

| In-situ Thermal (IST) | Solvent-free, rapid, high-yield, potential for large-scale synthesis. mdpi.com | Synthesis of copper-containing zeolitic imidazole frameworks. mdpi.com |

| Mechanochemical | Solvent-free, scalable. researchgate.net | Preparation of Cu ion-doped ZIF-8 nanocrystals. researchgate.net |

| Solvothermal/Hydrothermal | Control over crystal growth and morphology. researchgate.netresearchgate.net | Synthesis of various ZIF crystals and Cu/ZIF-8. researchgate.netresearchgate.net |

| Characterization Technique | Information Gained | Relevant Research Context |

| X-ray Diffraction (XRD) | Crystal structure and phase purity. researchgate.net | Characterization of graphite, graphene oxide, and Cu-GO composite. researchgate.net |

| Fourier-Transform Infrared (FT-IR) | Functional groups and chemical bonding. nih.gov | Characterization of copper(II) methacrylate (B99206) complexes with imidazole derivatives. nih.gov |

| X-ray Photoelectron Spectroscopy (XPS) | Elemental composition and chemical states. researchgate.net | Characterization of Cu-GO nanocomposites. researchgate.net |

| X-ray Absorption Spectroscopy (XAS) | Local atomic structure and oxidation state of copper. researchgate.net | Investigation of the copper environment in Cu-GO nanocomposites. researchgate.net |

| Electron Microscopy (TEM, SEM) | Morphology, particle size, and distribution. researchgate.net | Analysis of CuNCs@ZIF-8 probes. researchgate.net |

| Spectroscopic Methods (UV-Vis, EPR) | Electronic transitions and paramagnetic properties. researchgate.net | Characterization of polynuclear copper complexes. researchgate.net |

Integration into Hybrid Materials and Composites for Enhanced Functionality

The functional properties of this compound can be significantly amplified by its integration into hybrid materials and composites. The creation of such composites opens up a vast design space for materials with synergistic or entirely new functionalities.

Future research will likely focus on the development of composites incorporating this compound with various nanostructured materials. For instance, composites with graphene oxide have demonstrated enhanced biological and photocatalytic activities. researchgate.net The copper-imidazole complex grafted onto graphene oxide showed improved degradation of organic dyes under sunlight. researchgate.net Similarly, composites with other carbon nanostructures, such as activated carbon, have shown promise as electrode materials for supercapacitors, exhibiting high specific capacitance and good cycling stability. researchgate.net

The integration of copper-imidazolate frameworks with nanofibers, such as those made from chitosan-poly vinyl alcohol, has led to the development of scaffolds with potent antimicrobial properties. kashanu.ac.ir These hybrid materials leverage the porous nature of the imidazolate framework and the antibacterial activity of the released copper ions.

Furthermore, the creation of heterojunctions, for example by coating zeolitic imidazolate frameworks onto other metal-organic framework (MOF) nanosheets, presents a novel strategy for applications in electrocatalysis. mdpi.com Such architectures can create unique solid-liquid-gas triple-phase boundaries, enhancing catalytic activity and selectivity for reactions like CO2 reduction.

| Composite Material | Enhanced Functionality | Potential Application |

| Copper-Imidazolate/Graphene Oxide | Enhanced photocatalytic and biological activity. researchgate.net | Environmental remediation, antimicrobial coatings. researchgate.net |

| Copper-Imidazolate/Activated Carbon | High specific capacitance, good cycling stability. researchgate.net | Supercapacitor electrodes. researchgate.net |

| Copper-Imidazolate/Nanofibers | Improved antimicrobial properties. kashanu.ac.ir | Wound healing, antibacterial scaffolds. kashanu.ac.ir |

| Copper-Imidazolate Heterojunctions | Enhanced electrocatalytic activity and selectivity. mdpi.com | CO2 reduction, energy conversion. mdpi.com |

Sustainable Chemistry Perspectives and Lifecycle Analysis

A critical aspect of developing new materials is ensuring their environmental sustainability throughout their entire lifecycle. For this compound, this involves considering the sustainability of its synthesis, its use, and its end-of-life.

Sustainable Chemistry Perspectives: The principles of green chemistry are increasingly guiding the synthesis of advanced materials. As mentioned, aqueous and solvent-free synthetic routes for copper-imidazolate materials are being developed to minimize environmental impact. nih.govrsc.org Some of these methods are rapid, occur at ambient temperature and pressure, and avoid the need for post-synthetic modifications. rsc.org The use of bio-inspired ligands, such as peptides, to create copper-imidazole complexes also represents a sustainable approach, mimicking natural enzymatic systems for applications like xenobiotic degradation. nih.gov

Lifecycle Analysis (LCA): A comprehensive lifecycle assessment of this compound is a crucial future research direction. This would involve a "cradle-to-grave" or ideally a "cradle-to-cradle" analysis. The LCA of copper production itself provides a foundation, considering the environmental impacts of mining, smelting, and refining. kupfer.deaurubis.comresearchgate.net For the dihydrate complex, the LCA would need to additionally account for the synthesis of the imidazole ligand and the manufacturing process of the final compound. Key impact categories to consider include primary energy use, global warming potential, acidification potential, and eutrophication potential. kupfer.de The recyclability of copper is a significant advantage, and research should explore the potential for recovering and reusing the copper from these complexes at the end of their service life. kupfer.decopper.org

Addressing Scalability and Practical Implementation Challenges in Advanced Materials Development

For this compound to transition from a laboratory curiosity to a commercially viable advanced material, several challenges related to scalability and practical implementation must be addressed.

Scalability of Synthesis: While many novel synthetic routes are effective at the lab scale, their scalability to industrial production levels is often a major hurdle. Future research must focus on developing synthetic protocols that are not only green and efficient but also cost-effective and amenable to large-scale manufacturing. mdpi.com The aforementioned in-situ thermal (IST) method, for example, shows promise for the large-scale synthesis of related copper-imidazolate frameworks due to its solvent-free nature and short reaction times. mdpi.com Continuous flow synthesis methods could also be explored as a means to achieve consistent, large-scale production.

Practical Implementation Challenges: The practical application of this compound in advanced materials will depend on overcoming several challenges. For catalytic applications, the stability of the material under harsh reaction conditions is paramount. nih.gov For instance, in CO2 hydrogenation, the catalyst must withstand high temperatures and pressures without significant degradation or loss of activity. nih.gov In electronic and energy storage applications, improving the electrical conductivity and ensuring long-term cycling stability are key objectives. researchgate.netrsc.org For biomedical applications, understanding the biocompatibility and potential toxicity is crucial. rsc.org Addressing these challenges will require a multidisciplinary approach, combining materials chemistry, chemical engineering, and application-specific testing and optimization.

Q & A

Basic Research Questions

Q. What are the common methods for synthesizing copper-imidazole coordination complexes, and how do reaction conditions influence product formation?

- Methodology : Synthesis typically involves refluxing copper salts (e.g., CuCl₂·2H₂O) with imidazole derivatives in polar solvents like ethanol or methanol. Stoichiometric ratios (e.g., 1:2 metal-to-ligand) and temperature control (60–80°C) are critical to avoid byproducts. For example, describes using CuCl₂·2H₂O with 2-phenyl-4,5-dihydro-1H-imidazole under nitrogen to prevent oxidation. Post-synthesis, slow evaporation facilitates crystal growth for structural analysis .

Q. How can researchers distinguish between anhydrous and dihydrate forms of copper compounds during synthesis?

- Methodology : Hydrate vs. anhydrous forms are identified via thermal gravimetric analysis (TGA), which quantifies mass loss upon heating. Copper(II) chloride dihydrate (CuCl₂·2H₂O) loses ~21% mass (two H₂O molecules) at 100–150°C, confirmed by TGA in . Color changes (e.g., blue-green dihydrate → brown anhydrous form) also serve as visual indicators .

Q. What characterization techniques are essential for confirming the structure of copper-imidazole dihydrate complexes?

- Methodology : Key techniques include:

- X-ray crystallography (using SHELX programs for refinement; ).

- FT-IR spectroscopy to identify ligand coordination modes (e.g., shifts in N–H or C=N stretches; ).

- Elemental analysis to verify stoichiometry (e.g., C, H, N content matching theoretical values; ).

- Magnetic susceptibility measurements to confirm Cu(II) oxidation state (e.g., µeff ~1.7–2.2 BM; ).

Advanced Research Questions

Q. How can researchers address discrepancies in reported solubility data for copper-containing hydrates?

- Methodology : Contradictory solubility data (e.g., copper formate dihydrate in ) require controlled replication:

- Use standardized temperature (±0.1°C) and solvent purity.

- Validate via peer-reviewed methods (e.g., gravimetric analysis after saturation).

- Cross-reference with alternative techniques like NMR or ICP-MS for ion quantification .

Q. What role do computational methods like DFT play in understanding the electronic structure of copper-imidazole complexes?

- Methodology : Density Functional Theory (DFT) predicts molecular orbitals, bond lengths, and stability. In , DFT optimized the geometry of [CuCl(imidazole)₃]Cl, aligning with crystallographic data. Software like Gaussian 09 calculates frontier orbitals (HOMO-LUMO gaps) to explain redox behavior .

Q. How can spectroscopic data be interpreted to confirm ligand coordination modes in copper-imidazole complexes?

- Methodology :

- FT-IR : Compare ligand peaks (e.g., ν(C=N) at ~1600 cm⁻¹) before/after coordination. A redshift indicates N-donor binding ( ).

- UV-Vis : d-d transitions (e.g., ~600–800 nm for Cu(II)) reflect ligand field strength.

- EPR : Axial symmetry parameters (g∥, g⊥) differentiate square-planar vs. octahedral geometries .

Q. What strategies are effective in analyzing cytotoxic effects of copper complexes while ensuring experimental validity?

- Methodology :

- Use dose-response assays (e.g., WST-1 for cell viability; ).

- Calculate selectivity indices (SI = CC₅₀/IC₅₀; ).

- Include positive controls (e.g., cisplatin) and account for copper’s inherent toxicity via chelation studies .

Q. How can researchers investigate the interaction of copper-imidazole dihydrate complexes with biological macromolecules like HSA?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.